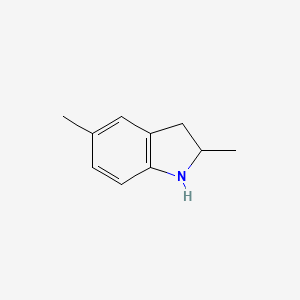

2,5-Dimethyl-2,3-dihydro-1H-indole

Description

Contextualization within Dihydroindole Chemistry Research

The study of dihydroindoles, or indolines, is a significant area of heterocyclic chemistry. These compounds are typically synthesized through the reduction of the corresponding indole (B1671886). nih.govnih.gov For instance, the catalytic hydrogenation of 2,3-dimethylindole (B146702) over a ruthenium on aluminum oxide (Ru/Al2O3) catalyst can yield the fully hydrogenated product. rsc.orgrsc.org This process highlights a common route to dihydroindoles, where the aromatic indole ring is saturated.

Research in this area often focuses on developing new synthetic methods and exploring the reactivity of the dihydroindole core. For example, a synthetic strategy to obtain new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles has been proposed, utilizing various boron hydrides for the reduction of functional groups. nih.govnih.gov This method allows for chemoselective reductions, which is crucial for creating complex molecules with specific functionalities. nih.govnih.gov

Significance of the Dihydroindole Core in Synthetic and Medicinal Chemistry Research

The dihydroindole scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. ijpsjournal.comnih.gov This significance stems from the ability of the indole nucleus and its derivatives to mimic peptides and bind to a variety of biological targets. nih.gov

The structural versatility of the dihydroindole core allows for modifications at various positions, which can significantly alter the pharmacological activity of the resulting compounds. ijpsjournal.comnih.gov This has led to the development of dihydroindole derivatives with a wide array of potential therapeutic applications. For instance, they are considered promising agents for synthesizing compounds with neuroprotective and antioxidant properties. nih.govnih.gov The development of new analogs of the endogenous hormone melatonin (B1676174) is one such application being explored. nih.govnih.gov

Furthermore, the dihydroindole framework is a key component in many natural and synthetic molecules with significant biological activity. nih.gov The total synthesis of complex indole and dihydroindole alkaloids, for example, is a testament to the importance of this structural motif in natural product chemistry. acs.org

Mentioned Compounds

| Compound Name |

|---|

| 2,5-Dimethyl-2,3-dihydro-1H-indole |

| 2,5-dimethylindoline |

| 2,3-dimethylindole |

| 2-oxindoles |

| melatonin |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-5,8,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEUSNIEJOXRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethyl 2,3 Dihydro 1h Indole and Its Analogs

Stereoselective and Enantioselective Synthesis of 2,5-Dimethyl-2,3-dihydro-1H-indole

The synthesis of specific stereoisomers of this compound, a chiral indoline (B122111) derivative, requires advanced methodologies that control the three-dimensional arrangement of atoms. These methods are crucial as different stereoisomers can exhibit varied biological activities. Key approaches include chiral catalysis, asymmetric hydrogenation, and deracemization protocols.

Chiral Catalysis in Dihydroindole Formation

Chiral catalysts are instrumental in guiding chemical reactions to selectively produce one enantiomer of a chiral product over its mirror image. youtube.com In the context of dihydroindole synthesis, chiral catalysts, often in the form of metal complexes with chiral ligands or chiral organic molecules, create a chiral environment that influences the reaction pathway. youtube.comyoutube.com

One prominent strategy involves the use of chiral phosphoric acids (CPAs) as Brønsted acid catalysts. organic-chemistry.orgsciencedaily.com These catalysts have been successfully employed in the asymmetric reduction of 3H-indoles to yield optically active indolines. organic-chemistry.org For instance, the transfer hydrogenation of 2-aryl-substituted 3H-indoles using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid catalyst can produce indolines with high enantioselectivities (up to 97% ee). organic-chemistry.org The catalytic cycle is believed to involve the activation of the 3H-indole by the chiral phosphoric acid, facilitating the stereoselective transfer of a hydride from the Hantzsch ester.

Another approach utilizes chiral phase-transfer catalysis. nih.gov This method has been applied to the asymmetric synthesis of 3,3-disubstituted isoindolinones, which are structurally related to indolines. nih.gov Bifunctional ammonium (B1175870) salts derived from chiral diamines can effectively catalyze cascade reactions to generate these heterocycles with moderate to high enantioselectivity. nih.gov The chiral catalyst is thought to form a chiral ion pair with a reaction intermediate, directing the subsequent intramolecular cyclization to occur stereoselectively. nih.gov

Table 1: Chiral Catalysis in the Synthesis of Indoline Derivatives

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | 2-Aryl-3H-indole | 2-Aryl-indoline | Up to 97% | organic-chemistry.org |

| Bifunctional Ammonium Salt | 2-Acetylbenzonitrile | 3,3-Disubstituted isoindolinone | Up to 96% | nih.gov |

Asymmetric Hydrogenation Approaches to Indolines

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral indolines from indoles. dicp.ac.cn This transformation, however, presents challenges due to the aromatic stability of the indole (B1671886) ring and potential catalyst poisoning by the nitrogen-containing substrate or product. dicp.ac.cn Despite these difficulties, significant progress has been made using various transition metal catalysts, including rhodium, ruthenium, iridium, and palladium. dicp.ac.cnrsc.orgjst.go.jp

Palladium-catalyzed asymmetric hydrogenation has emerged as a particularly effective method. dicp.ac.cn For instance, unprotected 2-substituted indoles can be hydrogenated with high enantioselectivity (up to 96% ee) using a palladium catalyst in the presence of a strong Brønsted acid. dicp.ac.cn The acid plays a crucial role in activating the indole ring towards hydrogenation. dicp.ac.cn This one-pot process can be scaled up without significant loss of enantioselectivity. dicp.ac.cn

Iridium complexes with P-OP ligands have also been shown to be effective catalysts for the asymmetric hydrogenation of unprotected indoles, affording enantiomerically enriched indolines with up to 91% ee. rsc.org Similar to the palladium-catalyzed systems, the presence of a Brønsted acid is essential for breaking the aromaticity of the indole ring and enabling hydrogenation. rsc.org

Ruthenium catalysts, particularly those with chiral ligands like PhTRAP, have been successfully employed in the asymmetric hydrogenation of N-protected indoles. jst.go.jp For example, N-Boc-protected indoles can be hydrogenated with high enantioselectivity (up to 95% ee) using a PhTRAP-ruthenium catalyst. jst.go.jp

Table 2: Asymmetric Hydrogenation of Indoles to Indolines

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Palladium / Brønsted Acid | Unprotected 2-substituted indoles | Up to 96% | dicp.ac.cn |

| Iridium / P-OP ligand / Brønsted Acid | Unprotected indoles | Up to 91% | rsc.org |

| Ruthenium / PhTRAP | N-Boc-protected indoles | Up to 95% | jst.go.jp |

Deracemization Protocols for Substituted Indolines

Deracemization offers an alternative route to enantiomerically pure indolines from racemic mixtures. These processes typically involve a sequence of oxidation and asymmetric reduction, or a dynamic kinetic resolution.

A single-operation deracemization of 3H-indolines has been developed using an asymmetric redox approach. nih.gov This method employs a chiral phosphoric acid catalyst, an oxidant, and a reductant simultaneously in a biphasic system. nih.govrsc.org The phase separation prevents the quenching of the reagents and allows for the efficient conversion of the racemate to a single enantiomer in high yield and enantiomeric excess. nih.gov A light-driven version of this redox deracemization has also been reported, utilizing a photocatalyst in conjunction with a chiral phosphoric acid. rsc.org

Another strategy involves the deracemization of 3,3-disubstituted indolines through a process of kinetic resolution coupled with in-situ racemization. acs.org In this approach, a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation selectively reduces one enantiomer of the corresponding 3H-indole intermediate, while a borane (B79455) catalyst facilitates the racemization of the remaining 3H-indole. acs.org This allows for the conversion of the entire racemic starting material into the desired chiral indoline.

Photochemical deracemization has also been successfully applied to 3-substituted oxindoles, which are structurally related to indolines. bohrium.combohrium.com This method uses a chiral benzophenone (B1666685) catalyst and irradiation with UV light to convert a racemic mixture into an enantiomerically enriched product with up to 99% ee. bohrium.combohrium.com

Table 3: Deracemization of Substituted Indolines and Related Compounds

| Method | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Asymmetric Redox Deracemization | 3H-Indolines | Chiral Phosphoric Acid / Oxidant / Reductant | High | nih.gov |

| Light-Driven Redox Deracemization | 3H-Indolines | Photocatalyst / Chiral Phosphoric Acid | High | rsc.org |

| Kinetic Resolution / Racemization | 3,3-Disubstituted Indolines | Chiral Phosphoric Acid / Borane | 45-92% | acs.org |

| Photochemical Deracemization | 3-Substituted Oxindoles | Chiral Benzophenone | Up to 99% | bohrium.combohrium.com |

Transition Metal-Catalyzed Synthetic Routes to Dihydroindoles

Transition metal catalysis provides a versatile and efficient platform for the synthesis of dihydroindoles. Palladium and ruthenium are among the most extensively studied metals for this purpose, enabling a variety of cyclization and functionalization strategies. mdpi.commdpi.com

Palladium-Catalyzed Cyclization and Functionalization Strategies

Palladium catalysts are widely used for the construction of the indoline skeleton through various cyclization reactions. mdpi.comorganicreactions.orgresearchgate.net A common approach involves the intramolecular cyclization of ortho-alkenylanilines or related substrates. scholaris.caresearchgate.net For example, the Hegedus indole synthesis utilizes a palladium(II)-catalyzed intramolecular amination of o-alkenylanilines to form the indoline ring. researchgate.net

Palladium-catalyzed domino reactions have also been developed to construct complex indole and indoline derivatives in a single step. rsc.org These reactions can involve multiple bond-forming events, such as aza-Michael additions followed by intramolecular arylations. mdpi.com Furthermore, palladium catalysis can be employed for the functionalization of pre-existing indole rings through dearomatization reactions, providing access to substituted indolines. scholaris.ca

The synthesis of 2,3-disubstituted indoles can be achieved through the palladium-catalyzed arylation of ortho-alkynylanilines with arylsiloxanes. rsc.org This method offers good functional group tolerance and allows for the introduction of diverse substituents at the 2- and 3-positions of the indole ring, which can then be reduced to the corresponding indoline.

Table 4: Palladium-Catalyzed Synthesis of Indoles and Indolines

| Reaction Type | Substrates | Catalyst | Product | Reference |

| Intramolecular Amination (Hegedus) | o-Alkenylanilines | Pd(II) | Indolines | researchgate.net |

| Arylation of o-Alkynylanilines | o-Alkynylanilines, Arylsiloxanes | Pd(OAc)2 | 2,3-Disubstituted Indoles | rsc.org |

| Domino Reaction | o-Iodoanilines, Allylic Esters | PdCl2 | Indoles | researchgate.net |

Ruthenium-Catalyzed Heteroannulation Approaches

Ruthenium catalysts offer alternative and often complementary methods for the synthesis of indoles and dihydroindoles. nih.govresearchgate.netresearchgate.net One notable approach is the ruthenium-catalyzed synthesis of indoles from anilines and epoxides. nih.govresearchgate.net This transformation proceeds with high atom economy, producing water and hydrogen as the only byproducts. nih.gov The catalytic system often consists of [Ru3(CO)12] and a phosphine (B1218219) ligand. nih.gov

Ruthenium-catalyzed heteroannulation of anilines with alkanolammonium chlorides in an aqueous medium also provides a route to indoles. mdpi.comknu.ac.kr This reaction is believed to proceed through a pathway involving the transfer of an alkanol group, N-alkylation, and subsequent heteroannulation. knu.ac.kr The presence of a co-catalyst like SnCl2·2H2O is often necessary for effective indole formation. knu.ac.kr

Furthermore, ruthenium-catalyzed C-H activation has emerged as a powerful tool for the synthesis and functionalization of indoles. mdpi.commdpi.com These methods allow for the direct formation of C-C or C-N bonds at specific positions of the indole ring, providing a streamlined approach to complex indole derivatives that can be subsequently reduced to indolines.

Table 5: Ruthenium-Catalyzed Synthesis of Indoles

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Reaction of Anilines and Epoxides | Anilines, Epoxides | [Ru3(CO)12] / dppf | Indoles | nih.gov |

| Heteroannulation | Anilines, Alkanolammonium Chlorides | Ru catalyst / SnCl2·2H2O | Indoles | knu.ac.kr |

| Reductive Heteroannulation | Nitroarenes, Trialkanolamines | Ru catalyst / CO/H2O | Indoles | researchgate.netkoreascience.kr |

Other Metal-Mediated Dihydroindole Syntheses

Beyond the more common palladium-catalyzed reactions, other metals have proven effective in mediating the synthesis of dihydroindoles and their indole precursors. Copper-catalyzed methods, for instance, offer a valuable alternative. The cyclization of 2-alkenylanilines can be achieved using stoichiometric amounts of copper(II) acetate (B1210297), which acts as the oxidant in the reaction to yield 3-substituted indoles. mdpi.com Another copper-mediated approach involves the cyclization of trifluoromethylimino-β-sulfonylaryl intermediates using copper(II) acetate to form 3-arylsulfonyl-2-trifluoromethyl-1H-indoles. mdpi.com Research has also demonstrated the synthesis of 2,5-disubstituted-N-ethanoyl indole derivatives through palladium-catalyzed reactions, highlighting the versatility of metal catalysis in accessing functionalized indole cores. researchgate.net

Rhodium has also been employed in the synthesis of N-substituted indole derivatives. Rh(III)-catalyzed C–H activation, in conjunction with N–N bond cleavage of starting materials like phenidones, provides an effective route to these compounds. mdpi.com These diverse metal-mediated strategies underscore the broad toolkit available to synthetic chemists for constructing the indole and dihydroindole framework, often with high regioselectivity and functional group tolerance. mdpi.comresearchgate.net

Metal-Free and Green Chemistry Approaches to Dihydroindole Synthesis

In response to the growing demand for sustainable chemical processes, significant research has focused on developing metal-free and green chemistry approaches for dihydroindole synthesis. These methods aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Electrosynthesis has emerged as a powerful and green alternative for the formation of dihydroindoles (indolines), primarily through the dearomative functionalization of indoles. chemrxiv.orgresearchgate.net This approach avoids the need for external chemical oxidants by using electricity to drive the reaction. chemrxiv.orgyoutube.com A common strategy involves the anodic oxidation of an N-substituted indole to a radical cation intermediate. chemrxiv.orgresearchgate.net This reactive species can then be trapped by nucleophiles, such as alcohols or azide (B81097), leading to the formation of 2,3-difunctionalized indolines. chemrxiv.org

For example, the electrolysis of N-substituted indoles in the presence of methanol (B129727) can yield 2,3-dialkoxyindolines. chemrxiv.org Similarly, using trimethylsilyl (B98337) azide under electrochemical conditions can produce 2,3-diazido indolines, often with excellent diastereoselectivity. chemrxiv.org These electrochemical protocols are noted for their operational simplicity, broad functional group compatibility, and ability to construct complex three-dimensional molecules from flat aromatic precursors. chemrxiv.orgchemistryviews.org The chemoselectivity of these reactions can sometimes be tuned by adjusting the N-protecting group on the indole, which influences the acidity of the amide proton and the reactivity of the electrogenerated intermediates. nih.gov

Table 1: Electrochemical Dearomative Difunctionalization of Indoles chemrxiv.org

| Indole Substrate | Nucleophile/Reagent | Product Type | Key Feature |

|---|---|---|---|

| N-Ac Skatole | Trimethylsilyl azide | 2,3-Diazido Indoline | Excellent trans-diastereoselectivity |

| N-Ts Tetrahydrocarbazole | Methanol | 2,3-Dialkoxy Indoline | Forms cis-product |

| Steroid-derived Indole | Azide | Diazide-containing Indoline | Demonstrates compatibility with complex substrates |

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for accelerating reaction rates and often improving product yields and purity. durham.ac.uknih.gov This technology has been successfully applied to various classical indole syntheses, such as the Leimgruber–Batcho, Fischer, and Bischler-Mohlau reactions. durham.ac.uknih.gov Microwave irradiation, particularly with focused heating in sealed vessels, can achieve higher temperatures and pressures, leading to significantly faster and cleaner reactions compared to conventional heating. durham.ac.uk

An efficient microwave-assisted procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.comunina.it Exposing the neat mixture of reactants to microwave irradiation can produce the desired indoles in excellent yields. mdpi.comunina.it Another metal-free approach demonstrates the microwave-promoted cycloisomerization of 2-alkynylanilines in water, a green solvent, to afford 2-substituted indoles. elte.hu In some cases, reactions can be performed under solvent-free conditions, further enhancing their green credentials. For example, highly functionalized benzazepines have been synthesized by the thermal reaction of substituted indoles with dialkylacetylene dicarboxylates in the absence of any solvent or catalyst. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,3-Triazolylmethyl Indole Derivatives nih.gov

| Method | Reaction Time | Yield Range | Key Advantage |

|---|---|---|---|

| Conventional Heating | Longer | 64-94% | Standard procedure |

| Microwave Irradiation | Shorter | 72-96% | Higher yields, reduced time |

Organocatalysis, which uses small organic molecules as catalysts, represents a major pillar of green chemistry and has been effectively applied to the synthesis of chiral dihydroindoles. acs.orgrsc.org A prominent example is the enantioselective Friedel-Crafts alkylation of 4,7-dihydroindoles with α,β-unsaturated aldehydes. acs.org This reaction, often catalyzed by a diphenylprolinol silyl (B83357) ether, proceeds with high yield and excellent enantioselectivity to produce 2-substituted 4,7-dihydroindoles, which are valuable intermediates for 2-substituted indoles. acs.org Chiral phosphoric acids have also been used to catalyze asymmetric [3 + 2] cascade cyclizations of aniline (B41778) derivatives to furnish optically active tetrahydroindoles. nih.gov

Brønsted acids are also effective catalysts for constructing the dihydroindole scaffold and related structures. nih.gov For example, p-toluenesulfonic acid (PTSA) can catalyze a cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. nih.gov This process involves an initial intramolecular Friedel-Crafts hydroxyalkylation followed by substitution with an external nucleophile to generate 4-functionalized tetrahydrocarbazol-1-ones. nih.gov The use of a Brønsted acid catalyst can also enable the regioselective [5 + 1] annulation of 2-(1H-indol-2-yl)phenols with aldehydes to construct indole-fused dihydrochromanes. nih.govfigshare.com These methods highlight the power of acid catalysis to create complex molecular architectures from relatively simple starting materials under mild conditions. nih.govresearchgate.net

Functional Group Interconversion and Derivatization Strategies of the Dihydroindole Scaffold

The dihydroindole core is a versatile scaffold that allows for a range of functional group interconversions and derivatizations, most notably through oxidation and reduction reactions. These transformations provide access to a wider family of related heterocyclic compounds.

The reduction of indoles is a primary method for synthesizing the dihydroindole (indoline) scaffold. nih.gov A variety of reducing agents and conditions have been developed for this purpose. google.comacs.org A classic method is catalytic hydrogenation. acs.org Borane reagents, in the presence of trifluoroacetic acid, are also highly effective for the selective reduction of the pyrrole (B145914) ring of an indole to yield the corresponding indoline. google.com This method is particularly useful for indoles that possess a basic nitrogen-containing group and lack an electron-withdrawing group at the C2-position. google.com The choice of reducing agent can be critical for achieving selectivity, especially in complex molecules. acs.org

Conversely, dihydroindoles are susceptible to oxidation, which can lead to either the aromatic indole or to an oxindole. nih.gov Dihydroindoles can be aromatized back to the corresponding indole, a process that can occur even during purification on column chromatography or upon storage in solution. nih.gov Alternatively, oxidation can occur at the C2-position to form a 2-oxindole, a valuable structural motif in many natural products and pharmaceuticals. researchgate.netnih.gov Numerous reagents and catalytic systems have been developed for the direct oxidation of indoles to 2-oxindoles, often using oxidants like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net More environmentally friendly methods utilize halide catalysis with Oxone as the terminal oxidant. nih.govspringernature.com This green protocol is effective for several indole oxidation reactions, including the conversion to 2-oxindoles. nih.govspringernature.com

Table 3: Selected Oxidation and Reduction Reactions of the Indole Scaffold

| Transformation | Starting Material | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Reduction | Indole | Borane-THF complex / Trifluoroacetic Acid | Indoline (Dihydroindole) | google.com |

| Oxidation (Aromatization) | 2,3-Dihydroindole | Occurs during storage/chromatography | Indole | nih.gov |

| Oxidation | Indole/Dihydroindole | N-Bromosuccinimide (NBS) | 2-Oxindole | researchgate.net |

| Green Oxidation | Indole | Oxone / Catalytic Halide | 2-Oxindole | nih.govspringernature.com |

Electrophilic Substitution Reactions on the Dihydroindole Core

The 2,3-dihydro-1H-indole, commonly known as indoline, possesses a heterocyclic ring fused to a benzene (B151609) ring. Unlike the fully aromatic indole, the dihydroindole core has a saturated five-membered ring. Consequently, electrophilic substitution reactions primarily occur on the benzenoid ring. The chemistry of the dihydroindole core in these reactions is analogous to that of N-alkylanilines. The nitrogen atom is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it, which correspond to the C7 and C4/C6 positions of the indoline ring, respectively.

In the specific case of this compound, the nitrogen atom strongly activates the C4 and C6 positions. The methyl group at the C5 position also acts as an activating group, further enhancing the nucleophilicity of the C4 and C6 positions. Therefore, electrophilic attack is strongly favored at these sites.

The indole ring itself is highly reactive towards electrophiles, typically at the C3 position. researchgate.netquimicaorganica.org This high reactivity is due to the ability of the nitrogen's lone pair to delocalize and stabilize the intermediate cation formed upon attack at C3. bhu.ac.in If the C3 position is occupied, electrophilic substitution can occur at the C2 position. bhu.ac.in However, in the dihydroindole system, this pyrrole-like reactivity is absent, and the reactions mirror those of a substituted aniline. Classic electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed, with substitution occurring on the benzene portion of the molecule. quimicaorganica.org For instance, halogenation of indoles is often carried out with mild reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to control the reaction. quimicaorganica.org

N-Functionalization Techniques for Substituted Dihydroindoles

Functionalization of the nitrogen atom in the dihydroindole scaffold is a critical step for modulating the molecule's properties and for providing a handle for further synthetic transformations. A variety of methods exist for N-acylation, N-arylation, and N-alkylation.

N-Acylation: The direct N-acylation of indoles and their derivatives can be achieved using carboxylic acids in the presence of activating agents. One effective system involves the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), which facilitates the formation of N1-acyl indazoles and can be applied to indoles. researchgate.net This method avoids the need for pre-activated carboxylic acid derivatives and proceeds under mild conditions. researchgate.net

N-Arylation: Transition metal-catalyzed cross-coupling reactions are the cornerstone of N-arylation. The Buchwald-Hartwig amination, employing palladium or copper catalysts, is a powerful tool for forming C-N bonds. This methodology has been successfully applied to the N-arylation of indoles and related heterocycles, including 1-(indol-3-yl)tetrahydroisoquinolines, using iron or copper salts as catalysts. nih.gov These reactions typically involve coupling the N-H bond of the dihydroindole with an aryl halide.

Below is a table summarizing various N-functionalization techniques applicable to dihydroindoles.

| Functionalization Type | Reagents and Conditions | Substrate Example | Reference |

| N-Acylation | Carboxylic Acid, DMAPO, Boc₂O | Indazole/Indole | researchgate.net |

| N-Arylation | Aryl Halide, Iron or Copper Catalyst | 1-(Indol-3-yl)-THIQ | nih.gov |

| N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | Indole | bhu.ac.in |

C2- and C3-Functionalization Strategies of Indolines

Direct functionalization of the saturated C2 and C3 positions of the indoline ring is challenging due to the presence of unactivated C(sp³)-H bonds. However, recent advances in catalysis and synthetic methodology have provided several powerful strategies.

Transition Metal-Catalyzed C-H Functionalization: A prominent strategy involves the use of a directing group on the nitrogen atom to guide a transition metal catalyst to a specific C-H bond. For instance, cationic iridium catalysts have been used for the C2-alkylation of N-substituted indoles with alkenes. acs.org The choice of the directing group on the nitrogen, such as an acetyl or benzoyl group, can selectively lead to either linear or branched 2-alkylindoles. acs.org Similarly, rhodium catalysis has been employed for the site-selective C2-allylation of indoles using allylic acetates. rsc.org

Umpolung (Polarity Inversion) Strategies: Indoles are inherently electron-rich and nucleophilic at the C3 position. bhu.ac.in Umpolung strategies reverse this innate reactivity, rendering the C2 or C3 positions electrophilic and susceptible to attack by nucleophiles. One approach involves the dearomative addition of nucleophiles to indoles under acidic conditions. nih.gov For example, using triflic acid, it is possible to generate a C3-electrophilic indolium intermediate from an unbiased N-H indole, which can then be trapped by arenes to form 3-arylindolines. nih.gov Another approach to C2-functionalization involves converting the indole into an electrophilic species, which can then react with various nucleophiles. nih.gov

Allylation for Quaternary Centers: A catalyst-free, branch-selective allylation has been developed to create C2-indolyl all-carbon quaternary centers. This method uses easily accessible 3-chloroindoles as electrophiles and functionalized γ,γ-disubstituted allylboronic acids as nucleophiles, highlighting the versatility of boronic acids in complex molecule synthesis. rsc.org

The following table outlines key strategies for functionalizing the C2 and C3 positions.

| Functionalization Strategy | Position | Method | Catalyst/Reagent | Key Feature | Reference |

| C-H Alkylation | C2 | Directing Group-Assisted | Iridium(I) | Selective for linear or branched products | acs.org |

| C-H Allylation | C2 | Directing Group-Assisted | Rhodium | Uses allylic acetates | rsc.org |

| Hydroarylation (Umpolung) | C3 | Dearomatization | Triflic Acid | Generates C3-electrophilic intermediate | nih.gov |

| Reverse Allylation | C2 | Nucleophilic Attack | Allylboronic Acid | Forms C2-quaternary centers | rsc.org |

Multicomponent Reactions for the Construction of Dihydroindole Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comyoutube.com This approach aligns with the principles of green chemistry by minimizing steps, purification, and waste. nih.gov MCRs are exceptionally powerful for rapidly generating molecular complexity and building diverse compound libraries. mdpi.com

Several MCRs can be adapted or have been specifically designed for the synthesis of complex heterocyclic systems, including those containing a dihydroindole core or related structures. For example, the Diels-Alder reaction of in situ generated indole-2,3-quinodimethanes with various dienophiles is a powerful method for rapidly constructing tetrahydrocarbazole frameworks, which are structurally related to dihydroindoles. nih.gov Copper sulfate (B86663) has been used to catalyze a three-component reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles to afford diverse spirotetrahydrocarbazoles. nih.gov

Another relevant example is the Povarov reaction, which is a formal [4+2] cycloaddition used to synthesize tetrahydroquinolines. Analogous strategies can be envisioned for dihydroindole synthesis. The reaction typically involves an aniline, an aldehyde, and an activated alkene. The Doebner quinoline (B57606) synthesis is another MCR that proceeds through the reaction of an aniline, an aldehyde, and pyruvic acid. mdpi.com While these examples lead to six-membered nitrogen heterocycles, the underlying principles of combining multiple building blocks in one pot can be extended to the synthesis of five-membered rings like dihydroindoles. For instance, an MCR involving isatin, tetrahydroisoquinoline, and a terminal alkyne has been developed to produce complex 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

The table below provides examples of MCRs used to construct scaffolds related to dihydroindoles.

| Reaction Name/Type | Reactants | Product Type | Catalyst | Key Advantage | Reference |

| Levy Reaction Variant | 2-Methylindole, Aldehyde, Dienophile | Spirotetrahydrocarbazoles | Copper Sulfate | High diastereoselectivity | nih.gov |

| Isatin-based MCR | Isatin, Tetrahydroisoquinoline, Alkyne | Dihydropyrrolo[2,1-a]isoquinolines | Benzoic Acid | Builds complex fused systems | acs.org |

| Doebner Synthesis | Aniline, Aldehyde, Pyruvic Acid | Quinolines | (Acid/Base) | Builds quinoline core | mdpi.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | None (often) | High structural diversity | mdpi.com |

Computational Chemistry and Theoretical Investigations of 2,5 Dimethyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 2,5-Dimethyl-2,3-dihydro-1H-indole, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation around single bonds. This is particularly relevant for the non-aromatic, puckered dihydropyrrole ring and the methyl group orientations. A study would identify the most stable conformers and the energy barriers between them. Without specific studies, it is not possible to provide a data table of these geometric parameters. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govwikipedia.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comdntb.gov.uamdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com An FMO analysis for this compound would require specific calculations to determine the energies of these orbitals and visualize their electron density distributions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only. Data is not based on actual calculations.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com In an MEP map, different colors represent different values of electrostatic potential, typically with red indicating negative potential (electron-rich areas) and blue indicating positive potential (electron-poor areas). For this compound, an MEP map would identify the reactive sites, such as the nitrogen lone pair.

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical vibrational frequency analysis calculates the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. derpharmachemica.comnih.govscirp.org This analysis also confirms that the optimized geometry corresponds to a true energy minimum. A study on this compound would produce a list of calculated vibrational frequencies and their corresponding modes (e.g., N-H stretch, C-H stretch, ring deformations). nih.govresearchgate.net

Table 2: Hypothetical Vibrational Frequency Data for this compound This table is for illustrative purposes only. Data is not based on actual calculations.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | - | - |

| Aromatic C-H Stretch | - | - |

| Aliphatic C-H Stretch | - | - |

| C-N Stretch | - | - |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and Optical Properties

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. researchgate.net It is the primary method for calculating electronic absorption spectra (UV-Vis spectra), predicting the wavelengths of maximum absorption (λmax), and understanding the nature of electronic transitions (e.g., n→π* or π→π*). A TD-DFT study on this compound would provide insights into its optical properties, which are currently undocumented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the structural or physicochemical properties of a group of compounds with their biological activity. tandfonline.comresearchgate.net To build a QSAR model involving this compound, one would first need a dataset of several related indoline (B122111) derivatives with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition). mdpi.comnih.gov Molecular descriptors (representing electronic, steric, or hydrophobic properties) would then be calculated for each molecule, and a mathematical model would be developed to predict activity based on these descriptors. As no such dataset or model focused on this specific compound is available, this analysis is not possible.

Molecular Docking and Binding Affinity Predictions to Biological Targets

There are no specific molecular docking studies or binding affinity predictions for this compound reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand might interact with a biological target, such as a protein or enzyme. However, no such analysis has been published for this compound.

Global and Local Reactivity Descriptors

Information regarding the global and local reactivity descriptors for this compound is not available in the current body of scientific literature. These descriptors, often calculated using DFT, provide insight into the chemical reactivity and stability of a molecule. Global descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index describe the molecule's reactivity as a whole, while local descriptors, such as Fukui functions, identify the most reactive sites within the molecule. Without specific computational studies on this compound, these values remain undetermined.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions of 2,5 Dimethyl 2,3 Dihydro 1h Indole Derivatives

Ligand Design Principles and Structural Modifications for Enhanced Biological Interaction

The design of potent and selective ligands based on the 2,5-dimethyl-2,3-dihydro-1H-indole core involves strategic structural modifications to optimize interactions with the target protein. A primary strategy in the ligand design of indoline (B122111) derivatives is the reduction of the corresponding indole (B1671886). The saturation of the 2,3-double bond in the indole ring to form the dihydroindole (indoline) structure introduces a three-dimensional character that can be crucial for fitting into specific binding pockets. google.com

One common approach to synthesizing novel 2,3-dihydroindole derivatives is through the reduction of functionalized 2-oxindoles. This method allows for the introduction of various substituents onto the indoline core, enabling a systematic exploration of the SAR. The choice of reducing agents, such as different boron hydrides, can influence the chemoselectivity of the reduction, particularly in the presence of other functional groups like nitriles or amides.

Furthermore, the indole scaffold itself is considered a "privileged structure" in medicinal chemistry due to its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The methyl groups at the 2- and 5-positions of the this compound core contribute to its lipophilicity and can influence its metabolic stability and binding affinity. Modifications at other positions of the indoline ring, as well as on the nitrogen atom, are key strategies to enhance biological activity and selectivity.

Investigation of Substituent Effects on Receptor Binding and Selectivity

The nature and position of substituents on the this compound scaffold play a pivotal role in determining the binding affinity and selectivity of its derivatives for various biological targets. Both electronic and steric effects of these substituents are crucial in modulating these interactions.

The electronic properties of substituents on the aromatic ring of the indoline nucleus can significantly influence the reactivity and binding affinity of the molecule. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the indole ring system, thereby affecting its ability to interact with the amino acid residues in the binding site of a protein.

For instance, in the context of developing bromodomain inhibitors, the electronic nature of substituents on the this compound core has been shown to be important for activity. While specific quantitative data on the electronic effects for this exact scaffold are limited in publicly available literature, general principles from related heterocyclic systems suggest that modulating the electronic landscape of the molecule is a key aspect of lead optimization. For example, the introduction of groups capable of forming hydrogen bonds or other electrostatic interactions can significantly enhance binding affinity.

The saturation of the C2-C3 bond in the indole ring to form the dihydroindole (indoline) structure introduces a chiral center at the C2 position and imparts a non-planar, three-dimensional conformation to the molecule. This conformational flexibility can be a critical determinant of biological activity, as it allows the ligand to adopt a specific orientation within the binding pocket of a target protein.

The steric bulk of substituents at various positions of the this compound ring can have a profound impact on binding affinity and selectivity. For example, in a series of bromodomain inhibitors based on this scaffold, the size and shape of the substituent at the R3 position were found to be critical for activity. A cyclopropyl (B3062369) group at this position was found to be optimal, while larger groups like isopropyl and cyclopentyl led to a decrease in activity, and even larger substituents such as isobutyl resulted in lower activity. This suggests that the binding pocket has specific steric constraints.

Table 1: Effect of R3 Substituent on Bromodomain Inhibition

| Compound ID | R3 Substituent | Inhibition Rate (%) |

| 1 | Cyclopropyl | High |

| 2 | Isopropyl | Moderate |

| 3 | Cyclopentyl | Moderate |

| 4 | Isobutyl | Low |

This table is illustrative and based on qualitative descriptions from patent literature describing bromodomain inhibitors. nih.gov Exact inhibition percentages are not publicly available.

Mechanistic Elucidation of Molecular Target Interactions

Understanding the precise molecular mechanisms by which this compound derivatives interact with their biological targets is crucial for the rational design of more effective and selective therapeutic agents. These mechanisms can involve enzyme inhibition or modulation of receptor function.

Derivatives of this compound have been investigated as inhibitors of various enzymes, including those involved in cancer progression. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.

In the case of bromodomain inhibitors, these molecules typically act as competitive inhibitors, binding to the acetyl-lysine binding pocket of the bromodomain and preventing its interaction with acetylated histone proteins. This disruption of protein-protein interactions can lead to downstream effects on gene transcription and cell proliferation. The binding of this compound derivatives to the bromodomain is likely driven by a combination of hydrophobic interactions, hydrogen bonds, and van der Waals forces.

The this compound scaffold can also be incorporated into ligands that modulate the activity of various receptors. The functional outcome of this interaction, whether agonism or antagonism, is highly dependent on the specific structural features of the derivative.

Comparative Analysis with Structurally Similar Biologically Active Indole and Indoline Scaffolds

The this compound, also known as 2,5-dimethylindoline, represents a fascinating scaffold in medicinal chemistry. Its structural similarity to both the aromatic indole and other substituted indoline derivatives provides a valuable platform for comparative structure-activity relationship (SAR) studies. Understanding the subtle yet significant differences between these scaffolds is crucial for the rational design of novel therapeutic agents.

The core of this compound is the indoline structure, a saturated analog of indole. This saturation at the 2,3-position disrupts the aromaticity of the pyrrole (B145914) ring found in indole, leading to a more flexible, three-dimensional structure. This fundamental difference in geometry and electronic properties profoundly influences how these molecules interact with biological targets. researchgate.netresearchgate.netnih.gov

Indole-containing compounds are renowned for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.govnih.govresearchgate.netresearchgate.net The planar, electron-rich indole ring system readily participates in π-π stacking and hydrogen bonding interactions with various protein structures. researchgate.net For instance, the indole nucleus is a key feature in many approved drugs, acting on a multitude of therapeutic targets. nih.govmdpi.com

In contrast, the indoline scaffold, with its non-planar structure, has been explored to a lesser extent but is gaining significant interest. researchgate.netnih.gov Indoline derivatives have demonstrated notable biological activities, including acting as antibacterial agents and resistance-modifying agents that enhance the efficacy of existing antibiotics. researchgate.netnih.gov The altered geometry of the indoline ring compared to indole can lead to different binding modes and target selectivity.

A key aspect of the SAR of this compound derivatives lies in the strategic placement of the methyl groups. The methyl group at the 5-position is a common feature in many biologically active indole derivatives. Studies on 2,5-disubstituted indoles have revealed that substituents at this position can significantly modulate anticancer and antiviral activities. nih.gov For example, certain 2,5-disubstituted indole derivatives have shown potent antiproliferative activity against various cancer cell lines. nih.gov

The methyl group at the 2-position of the indoline ring introduces a chiral center, meaning that derivatives of this compound can exist as different stereoisomers. This stereochemistry can be critical for biological activity, as different enantiomers or diastereomers may exhibit distinct pharmacological profiles.

One area where indole and indoline derivatives have shown significant promise is in the inhibition of monoamine oxidases (MAO), particularly MAO-B, which is a target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Various indole alkaloids have been identified as potent MAO inhibitors. nih.gov Given the structural resemblance, this compound derivatives represent a promising scaffold for the development of novel MAO-B inhibitors. The non-aromatic nature of the indoline ring might offer advantages in terms of selectivity and pharmacokinetic properties compared to their indole counterparts.

The table below presents a comparative overview of the biological activities of representative indole and indoline scaffolds, highlighting the diverse therapeutic potential within this family of compounds.

| Scaffold | Compound/Derivative | Biological Activity | Key Findings | Reference |

| Indole | 2,5-disubstituted indole derivative (2c) | Anticancer | Showed high selectivity toward HepG2 liver cancer cells with an IC₅₀ value of 13.21 ± 0.30 μM. | nih.gov |

| Indole | 2,5-disubstituted indole derivative (3b) | Anticancer | Exhibited high sensitivity to A549 lung cancer cells with an IC₅₀ value of 0.48 ± 0.15 μM. | nih.gov |

| Indole | 2,3-dimethyl-1H-indole | Anticancer | Found to be cytotoxic to various cancer cell lines. | rjpn.org |

| Indole | 5-fluoro-2,3-dimethyl-1H-indole | Anticancer | Demonstrated cytotoxicity against cancer cell lines. | rjpn.org |

| Indole | 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea | Antibacterial | Inhibits S. aureus topoisomerase IV and DNA gyrase. | nih.gov |

| Indoline | General Indoline Derivatives | Antibacterial, Resistance-Modifying Agent | Showed activity against antibiotic-resistant bacteria and can improve the efficacy of existing antibiotics. | researchgate.netnih.gov |

The data clearly indicates that both indole and indoline scaffolds are privileged structures in drug discovery. The substitution pattern, particularly at the 2- and 5-positions, plays a critical role in determining the biological activity. While indole derivatives have a long history and a broad, well-documented range of activities, the corresponding dihydro-derivatives (indolines) offer a distinct structural platform that can be exploited to develop drugs with potentially improved properties such as selectivity, metabolic stability, and reduced toxicity. The exploration of this compound derivatives, therefore, stands as a promising avenue for the discovery of novel therapeutic agents.

Applications of 2,5 Dimethyl 2,3 Dihydro 1h Indole As a Synthetic Building Block and Ligand in Catalysis

Role in the Construction of Complex Heterocyclic Systems

The indoline (B122111) scaffold is a valuable building block for the synthesis of more complex heterocyclic systems. airo.co.in The reactivity of the nitrogen atom and the aromatic ring allows for a variety of chemical transformations to construct fused heterocyclic structures. While specific examples detailing the use of 2,5-dimethyl-2,3-dihydro-1H-indole in the synthesis of complex fused heterocycles are not extensively documented, the general reactivity of indolines can be extrapolated.

Indoline derivatives can undergo cyclization reactions to form a variety of fused heterocyclic compounds. airo.co.in For instance, reactions involving the nitrogen atom can lead to the formation of new rings fused to the indoline core. The presence of the methyl groups at the 2- and 5-positions can influence the regioselectivity of these reactions and the properties of the resulting fused systems.

One common strategy for the synthesis of fused heterocycles is the use of cyclization reactions. airo.co.in In the context of this compound, the nucleophilic nitrogen atom can participate in intramolecular or intermolecular cyclizations with appropriate electrophiles to construct new rings. For example, reaction with bifunctional reagents can lead to the formation of pyrimido[1,2-a]indole or similar fused systems. The development of efficient synthetic routes to such fused heterocycles is an active area of research due to their potential biological activities. nih.gov

Precursor for Pharmacologically Relevant Compounds and Drug Discovery

The indole (B1671886) and indoline moieties are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide variety of natural products and synthetic compounds with diverse pharmacological activities. openmedicinalchemistryjournal.comresearchgate.netajchem-b.com These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties. openmedicinalchemistryjournal.comajchem-b.com The 2,5-dimethyl substitution pattern on the dihydroindole ring can significantly influence the pharmacological profile of a molecule by affecting its binding affinity to biological targets, as well as its metabolic stability and pharmacokinetic properties. rsc.orgnih.gov

While there is a lack of specific drugs in the market directly derived from this compound, the structural motif is of significant interest in drug discovery. Structure-activity relationship (SAR) studies of various indole-based therapeutic agents have shown that substitution on the indole ring is crucial for their biological activity. For example, in a series of 2,5-substituted-N,N-dimethyltryptamine derivatives, modifications at these positions were explored to develop novel antagonists for the vascular 5-HT1B-like receptor. rsc.org Although these are indole rather than dihydroindole derivatives, they highlight the importance of the 2,5-substitution pattern in modulating receptor affinity and selectivity.

The synthesis of new 2,3-dihydroindole derivatives is being actively pursued for the development of compounds with neuroprotective and antioxidant properties. nih.gov The this compound scaffold could serve as a starting point for the synthesis of novel analogs of biologically active molecules like melatonin (B1676174), where modifications to the core structure can lead to improved therapeutic properties. nih.gov

Utility in Asymmetric Catalysis as a Chiral Ligand

Chiral ligands are essential components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov The indoline framework can be readily modified to create chiral ligands for a variety of metal-catalyzed asymmetric reactions. rsc.org While specific examples of chiral ligands derived directly from this compound are not prevalent in the literature, the principles of chiral ligand design can be applied to this scaffold.

The synthesis of optically active indolines can be achieved through methods such as asymmetric hydrogenation of the corresponding indoles. rsc.org This approach can be used to generate a chiral center at the 2-position of the indoline ring. The resulting chiral this compound could then be further functionalized to create bidentate or tridentate ligands. For instance, the nitrogen atom can be derivatized with another coordinating group, such as a phosphine (B1218219) or an oxazoline, to create P,N or N,N-type chiral ligands.

The performance of such chiral ligands in asymmetric catalysis would be influenced by the steric and electronic properties of the 2,5-dimethylindoline backbone. The methyl groups would create a specific chiral environment around the metal center, which could lead to high levels of enantioselectivity in reactions such as asymmetric allylic alkylations, hydrogenations, and cyclopropanations. nih.gov The development of novel chiral ligands based on readily available substituted indolines like this compound remains a promising area for research in asymmetric catalysis.

Formation of Metal Complexes with Dihydroindole Ligands

The nitrogen atom of the dihydroindole ring system is a good donor for metal ions, allowing for the formation of a wide variety of coordination complexes. The coordination chemistry of indole derivatives with transition metals has been extensively studied, revealing various bonding modes and geometries. nih.gov

Synthesis and Characterization of Dihydroindole Metal Complexes

Metal complexes of dihydroindole ligands can be synthesized by reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.gov

Coordination Chemistry and Geometry of Complexes

Common coordination geometries for transition metal complexes include tetrahedral, square planar, and octahedral. nih.gov For example, a tetrahedral geometry might be expected for a complex of the type [M(2,5-dimethylindoline)2X2], where M is a divalent metal ion like Co(II) or Zn(II) and X is a halide. An octahedral geometry could be achieved in complexes of the type [M(2,5-dimethylindoline)4X2].

The steric bulk of the 2,5-dimethylindoline ligand, particularly the methyl group at the 2-position, could influence the coordination number and geometry of the metal complex. In some cases, steric hindrance might favor lower coordination numbers. The electronic properties of the ligand, influenced by the electron-donating methyl groups, would also affect the stability and reactivity of the metal complex.

Binding Properties of Dihydroindole-Metal Complexes with Biomolecules

Metal complexes containing indole-based ligands have been shown to interact with biomolecules such as DNA. nih.govunipa.itnih.govmdpi.com These interactions can occur through various modes, including intercalation, groove binding, and electrostatic interactions with the phosphate backbone of DNA. nih.gov The nature of the metal ion and the ancillary ligands plays a crucial role in determining the mode and strength of the interaction. nih.gov

While there are no specific studies on the binding of this compound metal complexes with biomolecules, it can be hypothesized that such complexes could exhibit interesting binding properties. The planar aromatic portion of the indoline ligand could facilitate intercalative binding with DNA base pairs. The methyl groups could influence the specificity of this binding by interacting with the grooves of the DNA helix.

Furthermore, the metal center itself can be a key determinant of the biological activity. The choice of the metal ion can be used to tune the redox properties and reactivity of the complex, potentially leading to DNA cleavage or other biological effects. The study of the interaction of these metal complexes with biomolecules is a crucial step in the development of new therapeutic agents. nih.govmdpi.com

Future Research Directions and Emerging Trends in 2,5 Dimethyl 2,3 Dihydro 1h Indole Chemistry

Development of Novel Synthetic Methodologies for Enantiopure 2,5-Dimethyl-2,3-dihydro-1H-indole Analogs

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes to enantiopure this compound analogs is a paramount objective for future research. While methodologies for the asymmetric synthesis of the broader indoline (B122111) class are established, their application and refinement for this specific dimethyl-substituted variant remain a fertile ground for investigation.

Future efforts will likely focus on catalyst-controlled asymmetric reactions. The use of chiral transition metal catalysts, particularly those based on rhodium, palladium, and iridium, in hydrogenation or cyclization reactions of appropriately substituted precursors could provide efficient access to enantiomerically enriched this compound. Organocatalysis, employing chiral amines or phosphoric acids, also presents a promising avenue for the enantioselective construction of the dihydroindole core.

A key challenge will be to control the stereochemistry at the C2 position, which bears a methyl group in the target molecule. The development of substrate-controlled diastereoselective reactions, where existing stereocenters in a precursor molecule direct the formation of new ones, will also be crucial. The table below outlines potential asymmetric strategies that could be adapted for this purpose.

| Asymmetric Strategy | Potential Catalyst/Reagent | Precursor Type | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Substituted Indoles | Enantiopure this compound |

| Intramolecular Cyclization | Chiral Palladium Catalysts | Alkenyl- or Allylic-substituted Anilines | Enantioselective formation of the dihydroindole ring |

| Organocatalytic Reduction | Chiral Brønsted or Lewis Acids | Indole (B1671886) Derivatives | Metal-free synthesis of chiral this compound |

Exploration of Undiscovered Reactivity Patterns for Dihydroindole Functionalization

The aromatic ring of the 2,3-dihydro-1H-indole scaffold offers multiple sites for functionalization, yet the full reactivity landscape of the 2,5-dimethyl substituted analog is largely uncharted. Future research will undoubtedly delve into discovering new ways to modify this core structure, moving beyond classical electrophilic aromatic substitution.

A significant emerging trend is the transition-metal-catalyzed C-H functionalization of indolines. This powerful strategy allows for the direct introduction of new substituents at specific positions on the benzene (B151609) ring, offering a more atom-economical and efficient approach than traditional methods. For this compound, research into the selective C-H activation at the C4, C6, and C7 positions is a logical next step. Rhodium catalysis has already shown great promise for the dual C-H functionalization at the C6 and C7 positions of the general indoline core, paving the way for the synthesis of complex pyrrolocarbazoles.

The development of novel directing groups that can be temporarily installed on the nitrogen atom to steer catalysts to a specific C-H bond will be instrumental. This approach would enable a programmed, site-selective functionalization of the aromatic ring, allowing for the synthesis of a diverse library of this compound derivatives with tailored properties. The exploration of photocatalysis to unlock novel bond formations and functionalization patterns under mild conditions also represents a vibrant area of future research.

Advanced Computational Predictions for Rational Design of Dihydroindole Derivatives

The integration of computational chemistry into the research workflow is set to revolutionize the design of new this compound derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure and reactivity of this molecule, guiding the development of new synthetic reactions and the design of analogs with specific properties.

For instance, computational modeling can be used to predict the most likely sites for C-H activation, helping to rationalize the outcomes of transition-metal-catalyzed reactions and to design directing groups that favor a desired regioselectivity. Furthermore, by calculating the energies of reaction intermediates and transition states, researchers can optimize reaction conditions to improve yields and selectivity.

In the context of medicinal chemistry, molecular docking and dynamics simulations can be employed to predict how different derivatives of this compound will bind to biological targets. This in silico screening allows for the prioritization of candidate molecules for synthesis, significantly accelerating the drug discovery process. The predictive power of these computational tools will be essential for the rational design of new ligands, inhibitors, and probes based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis

To meet the growing demand for novel chemical entities for high-throughput screening and materials discovery, the integration of flow chemistry and automated synthesis is a critical future direction. These technologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility.

The synthesis of this compound and its derivatives could be adapted to continuous flow processes. This would involve pumping the starting materials through a series of interconnected reactors, where each step of the synthesis is performed in a controlled and efficient manner. Flow chemistry is particularly well-suited for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery of new dihydroindole derivatives. These systems can be programmed to synthesize and purify a large library of compounds with minimal human intervention. The data generated from these high-throughput experiments can then be used to train machine learning algorithms to predict the outcomes of future reactions, creating a closed-loop system for accelerated molecular discovery.

Exploration of New Research Applications Beyond Current Scope

While the dihydroindole core is well-established in certain areas, the unique substitution pattern of this compound may unlock novel applications in emerging fields of research. A forward-looking research agenda should include the exploration of its potential in materials science, chemical biology, and beyond.

In materials science, dihydroindole-containing polymers have shown promise for applications in organic electronics. The electron-rich nature of the this compound ring system could be harnessed to develop new organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The synthesis and characterization of polymers and small molecules incorporating this scaffold could lead to materials with tailored electronic and optical properties.

In chemical biology, derivatives of this compound could be developed as novel chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, this scaffold could be used to label specific proteins or to map their interactions within living cells. The development of such tools would provide invaluable insights into the complex molecular mechanisms that underpin life.

The table below summarizes potential new research applications for this versatile compound.

| Research Area | Potential Application | Rationale |

| Materials Science | Organic Semiconductors | Electron-rich aromatic system suitable for charge transport. |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Tunable electronic properties for efficient light emission. |

| Chemical Biology | Fluorescent Probes | The dihydroindole core can be modified to create novel fluorophores. |

| Chemical Biology | Bioactive Scaffolds | A privileged structure for the development of new therapeutic agents. |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2,5-Dimethyl-2,3-dihydro-1H-indole, and how can reaction yields be improved?

- Methodological Answer : A common approach involves Cu(I)-catalyzed cyclization or alkylation reactions. For example, analogous indole syntheses use PEG-400/DMF solvent systems with CuI catalysts under prolonged stirring (12–24 hours) to enhance reactivity . Post-reaction, extraction with ethyl acetate followed by column chromatography (70:30 ethyl acetate/hexane) improves purity and yield. Monitoring via TLC ensures intermediate stability .

Q. Which purification techniques are most effective for isolating this compound from complex mixtures?

- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexane to ethyl acetate) is standard. For polar byproducts, silica gel chromatography using 70:30 ethyl acetate/hexane achieves >95% purity . Recrystallization from ethanol or methanol may further refine crystalline products, as demonstrated in indoline derivative purifications .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C, ¹⁹F if fluorinated analogs exist) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ resolves diastereotopic protons in the dihydroindole ring, while ¹³C NMR confirms substituent positions. FAB-HRMS provides precise molecular ion validation .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical. For dihydroindoles, orthorhombic or monoclinic crystal systems are typical. Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize conformations, as seen in related sulfonyl-indole structures . Twin refinement (e.g., inversion twins in SHELXE) addresses disorder in asymmetric units .

Q. How can computational modeling validate experimental data for this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optimize geometries. Compare computed IR spectra with experimental data to confirm functional groups. For crystal structures, Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What protocols address contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR integration may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR (VT-NMR) at 25–60°C clarifies exchange broadening. For MS anomalies, isotopic labeling or tandem MS/MS fragments key ions .

Q. How should researchers handle potential toxicity or instability of this compound?

- Methodological Answer : Although direct toxicity data are limited, structurally similar peroxidized indoles (e.g., 2,5-dimethylhexane-2,5-dihydroperoxide) require inert-atmosphere handling (N₂/Ar) and storage at –20°C . Conduct Ames tests or cytotoxicity assays early in pharmacological studies .

Q. What strategies enable selective functionalization of this compound for bioactive analogs?

- Methodological Answer : Electrophilic substitution at C3/C7 positions is favored. For amine derivatives, reductive amination with NaBH₃CN or Pd-catalyzed cross-coupling introduces substituents. Functionalization at the dihydroindole nitrogen (e.g., sulfonylation) enhances solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.